Valerenic acid

Catalog No.
S004604
CAS No.
3569-10-6
M.F
C15H22O2
M. Wt
234.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Valerenic acid

CAS Number

3569-10-6

Product Name

Valerenic acid

IUPAC Name

(E)-3-[(4S,7R,7aR)-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-enoic acid

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

InChI

InChI=1S/C15H22O2/c1-9-4-6-12(8-11(3)15(16)17)14-10(2)5-7-13(9)14/h8-9,12-13H,4-7H2,1-3H3,(H,16,17)/b11-8+/t9-,12+,13-/m1/s1

InChI Key

FEBNTWHYQKGEIQ-SUKRRCERSA-N

SMILES

CC1CCC(C2=C(CCC12)C)C=C(C)C(=O)O

Solubility

Soluble in DMSO

Synonyms

Valerenic acid; VA

Canonical SMILES

CC1CCC(C2=C(CCC12)C)C=C(C)C(=O)O

Isomeric SMILES

C[C@@H]1CC[C@H](C2=C(CC[C@H]12)C)/C=C(\C)/C(=O)O

Description

The exact mass of the compound Valerenic acid is 234.162 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Sesquiterpenes - Supplementary Records. It belongs to the ontological category of sesquiterpenoid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Valerenic acid is a sesquiterpenoid compound primarily derived from the roots of the valerian plant (Valeriana officinalis), which has been utilized for centuries as a herbal remedy for its sedative properties. The chemical structure of valerenic acid is characterized by its molecular formula C15H22O2C_{15}H_{22}O_{2} and a unique arrangement of functional groups that contribute to its biological activity. This compound is often standardized in valerian supplements, typically containing around 0.8% by weight of valerenic acid, which is believed to be responsible for the plant's calming effects on the nervous system .

Research suggests that valerenic acid may interact with GABA (gamma-aminobutyric acid) receptors in the brain []. GABA is a neurotransmitter that plays a role in relaxation and sleep. Valerenic acid's interaction with these receptors might contribute to the calming effects associated with valerian use []. However, the exact mechanism of action remains under investigation [].

GABAergic Effects and Sleep Promotion

One area of investigation focuses on the interaction between valerenic acid and the GABA (gamma-aminobutyric acid) system in the brain. GABA is a major inhibitory neurotransmitter that plays a crucial role in sleep regulation. Studies suggest that valerenic acid, along with other valerian constituents, might influence GABAergic activity by interacting with GABA receptors or modulating enzymes that affect GABA levels []. This potential mechanism could explain the sleep-promoting effects observed in some clinical trials using valerian extracts [].

Anti-Anxiety Effects and Neurotransmitter Regulation

Research also explores the potential anxiolytic (anti-anxiety) properties of valerenic acid. Studies in mice suggest that valerenic acid might interact with specific subtypes of GABA receptors, leading to reduced anxiety responses []. Additionally, valerenic acid might influence the levels of other neurotransmitters involved in stress regulation, such as serotonin and norepinephrine []. However, further research is needed to fully understand these mechanisms and their relevance to human anxiety.

. It can undergo:

  • Esterification: Reacting with alcohols to form esters.
  • Amidation: Reacting with amines to produce amides.
  • Halogenation: Forming halides, such as valeryl chloride.
  • Oxidation: Leading to the formation of hydroxy derivatives .

These reactions are significant for synthesizing derivatives used in pharmaceuticals and flavoring agents.

Valerenic acid exhibits notable biological activities, particularly as a positive allosteric modulator of the gamma-aminobutyric acid type A receptor. This modulation enhances the receptor's response to its neurotransmitter, potentially contributing to its anxiolytic and sedative effects. Studies have demonstrated that valerenic acid can inhibit the activity of nuclear factor kappa-light-chain-enhancer of activated B cells, suggesting anti-inflammatory properties as well . Additionally, it has been shown to act as a partial agonist at the serotonin 5-HT_5A receptor, which is involved in regulating sleep-wake cycles .

Several methods have been developed for synthesizing valerenic acid:

  • Natural Extraction: Isolated from valerian root through steam distillation or solvent extraction.
  • Total Synthesis: A laboratory-based approach that has been successfully achieved using various organic synthesis techniques. Notable methods include:
    • Enyne ring-closing metathesis.
    • Metal-coordinated Diels–Alder reactions.
    • Hydroxy-alkylation processes .

These synthetic methods enable the production of valerenic acid in controlled environments, ensuring purity and consistency for research and pharmaceutical applications.

Valerenic acid is primarily used in:

  • Herbal Medicine: As an active ingredient in valerian supplements for treating insomnia and anxiety.
  • Pharmaceuticals: In formulations targeting central nervous system disorders due to its sedative properties.
  • Flavoring Agents: As a component in food products and fragrances due to its pleasant odor when esterified .

Research has indicated that valerenic acid interacts with various receptors in the central nervous system. Its role as a positive allosteric modulator at GABA_A receptors suggests potential therapeutic applications in anxiety and sleep disorders. Studies have also explored its effects on inflammation pathways through NF-kB inhibition, indicating broader implications for health beyond sedative effects .

Several compounds share structural or functional similarities with valerenic acid:

CompoundStructure TypeBiological ActivityUnique Features
Valeric AcidCarboxylic AcidMild sedativeFound in various foods; used mainly as a flavoring agent
Isovaleric AcidCarboxylic AcidAnxiolytic propertiesKnown for its unpleasant odor; related to valerian
Gamma-Aminobutyric AcidAmino AcidMajor inhibitory neurotransmitterDirectly involved in neurotransmission; not derived from plants
Acetoxyvalerenic AcidSesquiterpenoidSedative effectsA derivative of valerenic acid with enhanced potency

Valerenic acid's unique combination of sedative properties, receptor interactions, and synthesis methods distinguishes it from these similar compounds, making it a valuable subject of study in pharmacology and herbal medicine.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

234.161979940 g/mol

Monoisotopic Mass

234.161979940 g/mol

Heavy Atom Count

17

Appearance

Solid powder

Melting Point

140-142°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

34NDB285PM

Other CAS

3569-10-6

Wikipedia

Valerenic_acid
JWH-307

Dates

Modify: 2023-08-15
1: Faleschini MT, Maier A, Fankhauser S, Thasis K, Hebeisen S, Hamburger M, Butterweck V. A FLIPR Assay for Discovery of GABAA Receptor Modulators of Natural Origin. Planta Med. 2019 May 24. doi: 10.1055/a-0921-7602. [Epub ahead of print] PubMed PMID: 31127604.
2: Gonulalan EM, Bayazeid O, Yalcin FN, Demirezer LO. The roles of valerenic acid on BDNF expression in the SH-SY5Y cell. Saudi Pharm J. 2018 Nov;26(7):960-964. doi: 10.1016/j.jsps.2018.05.005. Epub 2018 Jun 8. PubMed PMID: 30416353; PubMed Central PMCID: PMC6218383.
3: Stadler M, Monticelli S, Seidel T, Luger D, Salzer I, Boehm S, Holzer W, Schwarzer C, Urban E, Khom S, Langer T, Pace V, Hering S. Design, Synthesis, and Pharmacological Evaluation of Novel β2/3 Subunit-Selective γ-Aminobutyric Acid Type A (GABA(A)) Receptor Modulators. J Med Chem. 2019 Jan 10;62(1):317-341. doi: 10.1021/acs.jmedchem.8b00859. Epub 2018 Oct 23. PubMed PMID: 30289721.
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5: Merk D, Grisoni F, Friedrich L, Gelzinyte E, Schneider G. Computer-Assisted Discovery of Retinoid X Receptor Modulating Natural Products and Isofunctional Mimetics. J Med Chem. 2018 Jun 28;61(12):5442-5447. doi: 10.1021/acs.jmedchem.8b00494. Epub 2018 Jun 14. PubMed PMID: 29901398.
6: Choi HS, Hong KB, Han SH, Suh HJ. Valerian/Cascade mixture promotes sleep by increasing non-rapid eye movement (NREM) in rodent model. Biomed Pharmacother. 2018 Mar;99:913-920. doi: 10.1016/j.biopha.2018.01.159. Epub 2018 Feb 20. PubMed PMID: 29710491.
7: Wong J, d'Espaux L, Dev I, van der Horst C, Keasling J. De novo synthesis of the sedative valerenic acid in Saccharomyces cerevisiae. Metab Eng. 2018 May;47:94-101. doi: 10.1016/j.ymben.2018.03.005. Epub 2018 Mar 12. PubMed PMID: 29545148.
8: Nikzad-Langerodi R, Arth K, Klatte-Asselmeyer V, Bressler S, Saukel J, Reznicek G, Dobeš C. Quality Control of Valerianae Radix by Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) Spectroscopy. Planta Med. 2018 Apr;84(6-07):442-448. doi: 10.1055/s-0043-122239. Epub 2017 Nov 9. PubMed PMID: 29121679.
9: Mineo L, Concerto C, Patel D, Mayorga T, Paula M, Chusid E, Aguglia E, Battaglia F. Valeriana officinalis Root Extract Modulates Cortical Excitatory Circuits in Humans. Neuropsychobiology. 2017;75(1):46-51. doi: 10.1159/000480053. Epub 2017 Oct 17. PubMed PMID: 29035887.
10: Nybo SE, Saunders J, McCormick SP. Metabolic engineering of Escherichia coli for production of valerenadiene. J Biotechnol. 2017 Nov 20;262:60-66. doi: 10.1016/j.jbiotec.2017.10.004. Epub 2017 Oct 5. PubMed PMID: 28988031.
11: Choi HS, Ko BS, Kim HD, Hong KB, Suh HJ. Effect of Valerian/Hop Mixture on Sleep-Related Behaviors in Drosophila melanogaster. Biol Pharm Bull. 2017;40(7):1101-1110. doi: 10.1248/bpb.b17-00262. PubMed PMID: 28674253.
12: Egbewande FA, Nilsson N, White JM, Coster MJ, Davis RA. The design, synthesis, and anti-inflammatory evaluation of a drug-like library based on the natural product valerenic acid. Bioorg Med Chem Lett. 2017 Jul 15;27(14):3185-3189. doi: 10.1016/j.bmcl.2017.05.021. Epub 2017 May 17. PubMed PMID: 28558967.
13: Park YJ, Arasu MV, Al-Dhabi NA, Lim SS, Kim YB, Lee SW, Park SU. Expression of Terpenoid Biosynthetic Genes and Accumulation of Chemical Constituents in Valeriana fauriei. Molecules. 2016 May 27;21(6). pii: E691. doi: 10.3390/molecules21060691. PubMed PMID: 27240331; PubMed Central PMCID: PMC6274141.
14: Santos G, Giraldez-Alvarez LD, Ávila-Rodriguez M, Capani F, Galembeck E, Neto AG, Barreto GE, Andrade B. SUR1 Receptor Interaction with Hesperidin and Linarin Predicts Possible Mechanisms of Action of Valeriana officinalis in Parkinson. Front Aging Neurosci. 2016 May 2;8:97. doi: 10.3389/fnagi.2016.00097. eCollection 2016. PubMed PMID: 27199743; PubMed Central PMCID: PMC4852538.
15: Khom S, Hintersteiner J, Luger D, Haider M, Pototschnig G, Mihovilovic MD, Schwarzer C, Hering S. Analysis of β-Subunit-dependent GABAA Receptor Modulation and Behavioral Effects of Valerenic Acid Derivatives. J Pharmacol Exp Ther. 2016 Jun;357(3):580-90. doi: 10.1124/jpet.116.232983. Epub 2016 Apr 18. PubMed PMID: 27190170; PubMed Central PMCID: PMC4885513.
16: Thomas K, Canedo J, Perry PJ, Doroudgar S, Lopes I, Chuang HM, Bohnert K. Effects of valerian on subjective sedation, field sobriety testing and driving simulator performance. Accid Anal Prev. 2016 Jul;92:240-4. doi: 10.1016/j.aap.2016.01.019. Epub 2016 Apr 22. PubMed PMID: 27110643.
17: Vidal-Cantú GC, Jiménez-Hernández M, Rocha-González HI, Villalón CM, Granados-Soto V, Muñoz-Islas E. Role of 5-HT5A and 5-HT1B/1D receptors in the antinociception produced by ergotamine and valerenic acid in the rat formalin test. Eur J Pharmacol. 2016 Jun 15;781:109-16. doi: 10.1016/j.ejphar.2016.04.009. Epub 2016 Apr 8. PubMed PMID: 27068146.
18: Jugran AK, Bahukhandi A, Dhyani P, Bhatt ID, Rawal RS, Nandi SK. Impact of Altitudes and Habitats on Valerenic Acid, Total Phenolics, Flavonoids, Tannins, and Antioxidant Activity of Valeriana jatamansi. Appl Biochem Biotechnol. 2016 Jul;179(6):911-26. doi: 10.1007/s12010-016-2039-2. Epub 2016 Mar 14. PubMed PMID: 26971960.
19: Ricigliano V, Kumar S, Kinison S, Brooks C, Nybo SE, Chappell J, Howarth DG. Regulation of sesquiterpenoid metabolism in recombinant and elicited Valeriana officinalis hairy roots. Phytochemistry. 2016 May;125:43-53. doi: 10.1016/j.phytochem.2016.02.011. Epub 2016 Feb 23. PubMed PMID: 26920719.
20: Prieto JM, Mellinas-Gomez M, Zloh M. Application of diffusion-edited and solvent suppression ¹H-NMR to the direct analysis of markers in valerian-hop liquid herbal products. Phytochem Anal. 2016 Mar-Apr;27(2):100-6. doi: 10.1002/pca.2603. Epub 2016 Jan 13. PubMed PMID: 26763752.

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